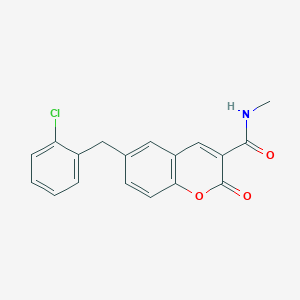
4-(2,5-dichlorobenzoyl)morpholine
概要
説明
4-(2,5-dichlorobenzoyl)morpholine, also known as DCBM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DCBM is a heterocyclic compound that belongs to the class of morpholine derivatives and has a molecular formula of C11H10Cl2NO2.
作用機序
The mechanism of action of 4-(2,5-dichlorobenzoyl)morpholine is not fully understood, but it is thought to involve the inhibition of enzymes involved in the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
In addition to its potential as a treatment for neurodegenerative diseases, 4-(2,5-dichlorobenzoyl)morpholine has also been shown to have other biochemical and physiological effects. It has been found to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases. 4-(2,5-dichlorobenzoyl)morpholine has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using 4-(2,5-dichlorobenzoyl)morpholine in lab experiments is that it is relatively easy to synthesize and purify. It has also been shown to have low toxicity, which makes it safe to use in cell culture studies. However, one limitation of using 4-(2,5-dichlorobenzoyl)morpholine is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects in experiments.
将来の方向性
There are several potential future directions for research on 4-(2,5-dichlorobenzoyl)morpholine. One area of interest is the development of 4-(2,5-dichlorobenzoyl)morpholine derivatives with improved potency and selectivity for specific enzymes. Another area of interest is the investigation of the potential of 4-(2,5-dichlorobenzoyl)morpholine as a treatment for other diseases, such as cancer and cardiovascular disease. Finally, further research is needed to fully understand the mechanism of action of 4-(2,5-dichlorobenzoyl)morpholine and its effects on the body.
科学的研究の応用
4-(2,5-dichlorobenzoyl)morpholine has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This suggests that 4-(2,5-dichlorobenzoyl)morpholine may have potential as a treatment for neurodegenerative diseases such as Alzheimer's.
特性
IUPAC Name |
(2,5-dichlorophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO2/c12-8-1-2-10(13)9(7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVWLULVLDQSSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details














試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B5836845.png)
![N-[4-(dimethylamino)phenyl]isonicotinamide](/img/structure/B5836848.png)

![1'-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4'-piperidine]](/img/structure/B5836859.png)
![N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5836873.png)
![ethyl 3-{[3-(4-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5836879.png)

![3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoic acid](/img/structure/B5836906.png)


![3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5836938.png)
